molecular formula C11H12F3NO3S B14818415 N-(4-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanesulfonamide

N-(4-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B14818415
M. Wt: 295.28 g/mol
InChI Key: QGIBBLIVWTYHIJ-UHFFFAOYSA-N
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Description

N-(4-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanesulfonamide is a chemical compound characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and a methanesulfonamide group attached to a phenyl ring

Properties

Molecular Formula

C11H12F3NO3S

Molecular Weight

295.28 g/mol

IUPAC Name

N-[4-cyclopropyloxy-2-(trifluoromethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C11H12F3NO3S/c1-19(16,17)15-10-5-4-8(18-7-2-3-7)6-9(10)11(12,13)14/h4-7,15H,2-3H2,1H3

InChI Key

QGIBBLIVWTYHIJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)OC2CC2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanesulfonamide typically involves multiple steps, starting from commercially available precursorsThe final step involves the sulfonamide formation using methanesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(4-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The cyclopropoxy group can provide steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-bis(trifluoromethanesulfonimide)
  • N-Phenyltrifluoromethanesulfonimide

Uniqueness

N-(4-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which is not commonly found in similar compounds. This structural feature can impart distinct chemical and biological properties, making it a valuable compound for various applications .

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